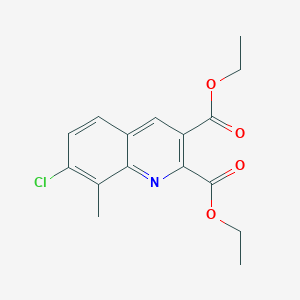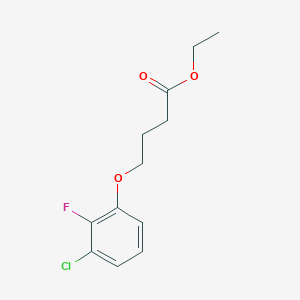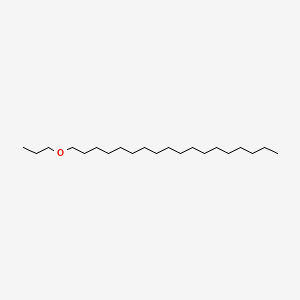
Octadecyl propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl propyl ether: is an organic compound with the molecular formula C21H44O and a molecular weight of 312.5735 g/mol . It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups: an octadecyl group and a propyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octadecyl propyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar principles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl propyl ether primarily undergoes acidic cleavage reactions . This involves the protonation of the ether oxygen, making it a good leaving group, which can then be eliminated through S_N2, S_N1, or E1 reaction mechanisms.
Common Reagents and Conditions:
Strong acids: such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of ethers.
Reaction Conditions: These reactions typically occur under aqueous conditions and may require heating to proceed efficiently.
Major Products: The cleavage of this compound results in the formation of an alcohol and an alkyl halide . For example, using HI, the products would be octadecanol and propyl iodide.
Wissenschaftliche Forschungsanwendungen
Octadecyl propyl ether has a range of applications in scientific research due to its unique properties :
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and other biological systems.
Medicine: It can be used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It is employed in the formulation of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism by which octadecyl propyl ether exerts its effects is primarily through its interaction with hydrophobic environments . The ether oxygen can form hydrogen bonds with other molecules, while the long alkyl chains interact with hydrophobic surfaces, stabilizing emulsions and enhancing solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
- Octadecyl acetate
- Octadecyl alcohol
- Propyl ether
Comparison:
- Octadecyl acetate and octadecyl alcohol are similar in their long alkyl chains but differ in their functional groups (ester and alcohol, respectively). These differences affect their reactivity and applications.
- Propyl ether has a shorter alkyl chain compared to octadecyl propyl ether, resulting in different physical properties such as boiling point and solubility.
This compound is unique due to its combination of a long hydrophobic chain and an ether linkage, providing a balance of stability and hydrophobicity that is valuable in various applications.
Eigenschaften
Molekularformel |
C21H44O |
|---|---|
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
1-propoxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22-20-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
XIHDFPHFJXUOQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


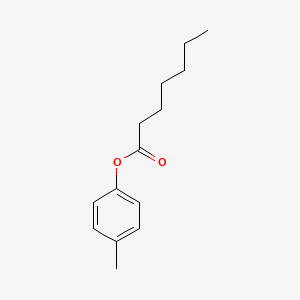
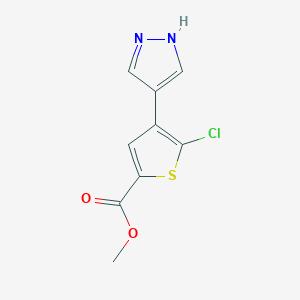
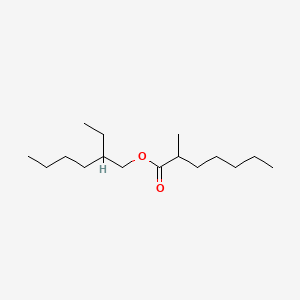

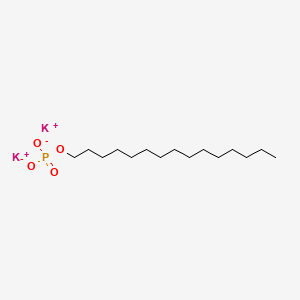
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
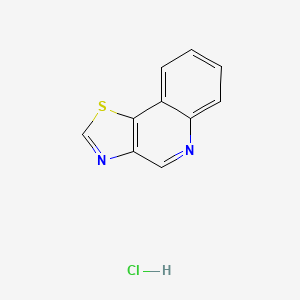
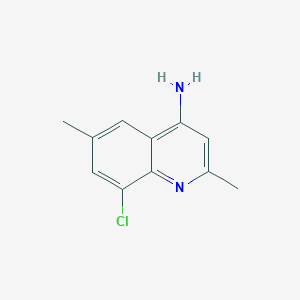
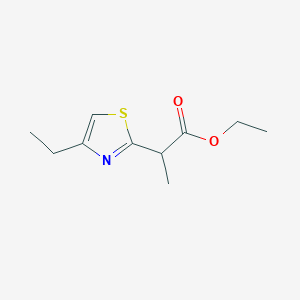
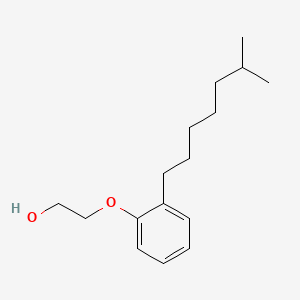
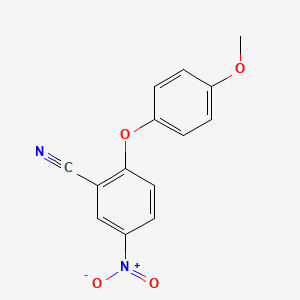
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
